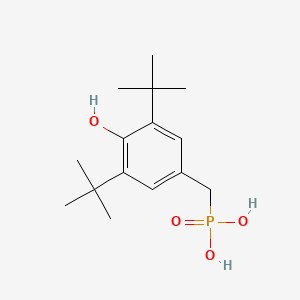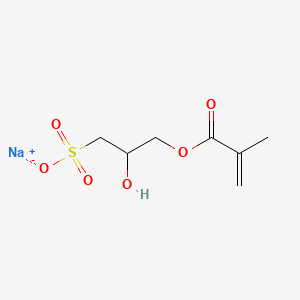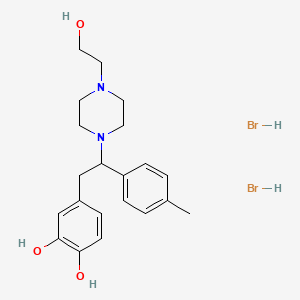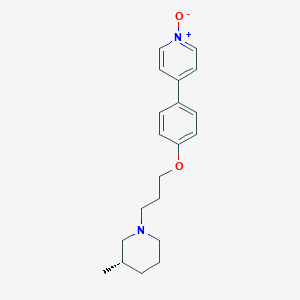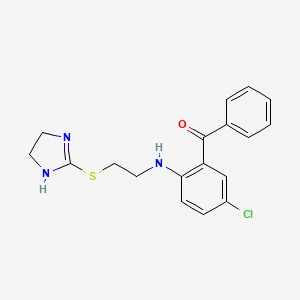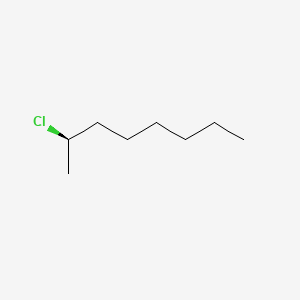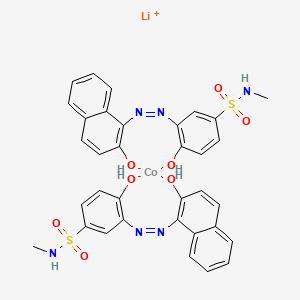
Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is a complex compound with a molecular formula of C34H30CoLiN6O8S2 and a molecular weight of 780.70 g/mol . This compound is known for its intricate structure, which includes a cobalt center coordinated with azo and sulfonamide ligands. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 4-hydroxy-3-nitrobenzenesulfonamide to form the azo compound.
Reduction: The nitro group in the azo compound is then reduced to an amine group.
Complexation with Cobalt: The resulting amine-azo compound is then complexed with cobalt(II) ions in the presence of lithium ions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:
Large-scale Diazotization and Coupling: Using industrial reactors to carry out the diazotization and coupling reactions.
Efficient Reduction: Employing catalytic hydrogenation for the reduction step.
Complexation: Using continuous flow reactors for the complexation step to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of cobalt.
Reduction: It can also be reduced, particularly the azo group, which can be converted back to the corresponding amine.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to higher oxidation states of cobalt, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: Investigated for its potential use in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.
Industry: Used in the development of advanced materials, including dyes and pigments.
Mécanisme D'action
The mechanism by which Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and DNA.
Pathways Involved: It can modulate oxidative stress pathways and influence cellular signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]: Similar structure but without lithium.
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-benzenesulfonamidato(2-)]cobaltate(1-): Similar but lacks the methyl group on the benzene ring.
Uniqueness
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is unique due to the presence of both lithium and cobalt, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
83804-08-4 |
|---|---|
Formule moléculaire |
C34H30CoLiN6O8S2+ |
Poids moléculaire |
780.7 g/mol |
Nom IUPAC |
lithium;cobalt;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/2C17H15N3O4S.Co.Li/c2*1-18-25(23,24)12-7-9-15(21)14(10-12)19-20-17-13-5-3-2-4-11(13)6-8-16(17)22;;/h2*2-10,18,21-22H,1H3;;/q;;;+1 |
Clé InChI |
LMJJKZVZOFXNLD-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


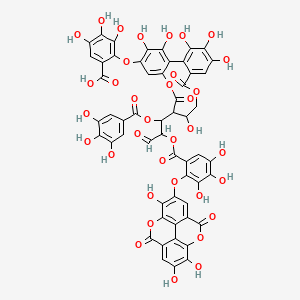
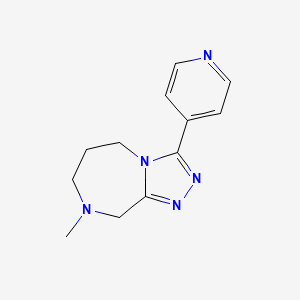
![N-benzyl-N-ethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate](/img/structure/B12771423.png)

